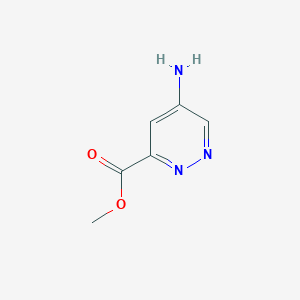
3-Methoxybutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybutane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor, which is often described as pungent and disagreeable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxybutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of 3-methoxy-1-butene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxybutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, bases.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Applications De Recherche Scientifique
3-Methoxybutane-1-thiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methoxybutane-1-thiol involves its interaction with various molecular targets. In biological systems, thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can influence various cellular pathways and processes, including enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1-thiol: Similar in structure but lacks the methoxy group.
3-Methyl-1-butanethiol: Another thiol with a different alkyl group.
Uniqueness
3-Methoxybutane-1-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other thiols. This structural difference can lead to variations in its chemical behavior and applications .
Propriétés
Formule moléculaire |
C5H12OS |
|---|---|
Poids moléculaire |
120.22 g/mol |
Nom IUPAC |
3-methoxybutane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(6-2)3-4-7/h5,7H,3-4H2,1-2H3 |
Clé InChI |
UIGOVCCELNFAMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCS)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)


![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)
![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)


![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)


